molecular formula C17H23N5O3 B2670625 N-(3,4-dimethoxybenzyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide CAS No. 1788558-64-4

N-(3,4-dimethoxybenzyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide

Cat. No.: B2670625
CAS No.: 1788558-64-4
M. Wt: 345.403
InChI Key: POEMRNYAMNPFAK-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a 1,2,3-triazole ring, a piperidine ring, and a dimethoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide typically involves a multi-step process:

    Formation of the 1,2,3-triazole ring: This can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. The reaction involves the use of an azide and an alkyne in the presence of a copper catalyst.

    Attachment of the piperidine ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an appropriate electrophile.

    Incorporation of the dimethoxybenzyl group: This step involves the reaction of a dimethoxybenzyl halide with the intermediate compound formed in the previous steps.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxybenzyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide analogs: Compounds with similar structures but different substituents on the benzyl or piperidine rings.

    Other piperidine carboxamides: Compounds with different heterocyclic rings or functional groups.

Uniqueness

This compound is unique due to the presence of the 1,2,3-triazole ring, which imparts specific chemical and biological properties

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-4-(triazol-1-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3/c1-24-15-4-3-13(11-16(15)25-2)12-18-17(23)21-8-5-14(6-9-21)22-10-7-19-20-22/h3-4,7,10-11,14H,5-6,8-9,12H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEMRNYAMNPFAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)N2CCC(CC2)N3C=CN=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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